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Drug Profile and Clinical Status

The table below summarizes the core information about Milciclib maleate.

Attribute

Description

Drug Name

Alternative Names

Originator/Developer

Class

Highest Development Phase

Orphan Drug Status

Mechanism of Action

Key Indications (under
investigation)

Milciclib maleate [1]

PHA-848125, PHA 848125C, PHA-848125AC [1] [2] [3]

Nerviano Medical Sciences; Tiziana Life Sciences [1]

Small molecule; 3-ring heterocyclic compound [1]

Phase Il (for specified indications) [1] [4]

Yes (for thymic cancer) [1] [5]

Inhibitor of CDK2, CDK4, CDK5, CDK7, and TrkA receptor [1] [5]

Hepatocellular carcinoma, Malignant thymoma, Thymic
carcinoma, Glioma [1] [6]
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Pharmacokinetic & Physicochemical Properties

The following table consolidates quantitative data on the drug's properties and pharmacokinetics.

Property Category Details

| Physicochemical Properties | Molecular Formula (free base): C25H32N80 [6] Molecular Formula
(maleate salt): C29H36N80O5 [2] Molecular Weight (maleate salt): 576.65 g/mol [2] CAS Registry
(maleate): 1253645-38-3 [2] Hydrogen Bond Donors: 2 [6] Hydrogen Bond Acceptors: 8 [6] | | Clinical
PK Parameters (Human) | Route of Administration: Oral [6] [5] Time to Peak (t,,,): 2-4 hours [5]
Elimination Half-Life: ~33 hours [5] Accumulation Factor: ~3 (upon reaching steady state) [5] C,.x at
Steady State (150 mg/day): 1.5 pM [5] AUC_p4 at Steady State (150 mg/day): 25 pM-+h [5] | | In Vitro
Potency (ICs5p) | CDK2/Cyclin A: 45 nM [5] TRKA: 53 nM [5] CDK4/Cyclin D1: 150 nM [5]

CDK7/Cyclin H: 160 nM [5] | | Transporter Interactions | ABCB1/P-gp: Weak substrate [5]
ABCG2/BCRP: Moderate substrate (mouse); weak (human) [5] OATP1A/1B: Not a substrate [5] | |
Metabolism | Partially metabolized by CYP3A4 (~15% contribution) [5] |

Mechanism of Action and Experimental Insights

Milciclib maleate is an orally bioavailable, ATP-competitive small molecule that acts as a multi-kinase
inhibitor [6] [5]. Its primary targets are cyclin-dependent kinases (CDKs) and the Tropomyosin receptor
kinase A (TRKA).

¢ Key Mechanistic Insights: Inhibition of CDK2 leads to cell cycle arrest, while inhibition of TRKA
reduces cell proliferation [5]. The anti-tumor activity is also linked to CDK7 inhibition (reducing
glucose consumption in cancer cells) and CDKS5 inhibition (producing antiangiogenic effects) [5].

e Transporter Interaction & Brain Penetration: A key pharmacokinetic study revealed that Milciclib is
a weak to moderate substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) [5]. While
these transporters do not significantly impact its plasma exposure, they work together to limit its
penetration into the brain. The relative brain penetration of Milciclib was markedly increased (by at
least 3.9-fold) in pre-clinical models lacking both Abcb1 and Abcg?2 [5]. This suggests that co-
administration with efflux transporter inhibitors could potentially enhance its efficacy against brain
tumors.
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The signaling pathways affected by Milciclib can be summarized in the following diagram:
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Diagram: Milciclib exerts antitumor effects by inhibiting multiple kinase targets, leading to several cytotoxic

consequences. [1] [5]

Experimental Workflow for Transporter Studies

Although full protocols are not available, the general methodology from a key transporter interaction study
can be outlined. The workflow below illustrates the process used to determine Milciclib's interactions with

efflux transporters and their impact on its distribution.
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Diagram: Simplified workflow of the in vitro and in vivo studies investigating Milciclib's interactions with

key drug transporters. [5]

Conclusion

Milciclib maleate is a promising multi-kinase inhibitor with a characterized pharmacokinetic profile suitable
for oral administration. Its development is focused on challenging cancers, supported by its orphan drug
status. A critical finding for future application, especially in brain tumors, is that its brain penetration is

functionally limited by the ABCB1 and ABCG2 efflux transporters.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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